REACTION_CXSMILES
|
[C:1]1([S:7]([C:10]2[CH:15]=[CH:14][C:13](N)=[CH:12][CH:11]=2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:17][B-:18]([F:21])([F:20])[F:19].[C:22]1([S:28]([C:31]2[CH:36]=[CH:35][C:34]([N+:37]#[N:38])=[CH:33][CH:32]=2)(=[O:30])=[O:29])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.Cl[P:40](Cl)[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1.C(OCC)(=[O:50])C.[OH2:54]>[Cu]Cl>[F:17][B-:18]([F:21])([F:20])[F:19].[C:22]1([S:28]([C:31]2[CH:36]=[CH:35][C:34]([N+:37]#[N:38])=[CH:33][CH:32]=2)(=[O:29])=[O:30])[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1.[C:41]1([P:40]([C:13]2[CH:14]=[CH:15][C:10]([S:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)(=[O:9])=[O:8])=[CH:11][CH:12]=2)(=[O:50])[OH:54])[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1 |f:1.2,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)N
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Name
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4-(phenylsulfonyl)benzenediazonium tetrafluoroborate
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)[N+]#N
|
Name
|
|
Quantity
|
22.8 mL
|
Type
|
reactant
|
Smiles
|
ClP(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
copper (I) chloride
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Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
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[Cu]Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
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ADDITION
|
Details
|
by adding 125 ml
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate was removed by steam distillation
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration of the aqueous residue
|
Type
|
EXTRACTION
|
Details
|
This solid was extracted with 2 liter of 10% sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
to give crude acid
|
Type
|
CUSTOM
|
Details
|
Crystallization from 80% ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F.C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)[N+]#N
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P(O)(=O)C1=CC=C(C=C1)S(=O)(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |